N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide
Description
N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core composed of sulfur (7-thia) and nitrogen (9,11-diaza) atoms. The molecule includes a benzyl-substituted acetamide moiety linked via a sulfanyl group to the tricyclic system.
Properties
Molecular Formula |
C19H19N3OS2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-benzyl-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-12-21-18(17-14-8-5-9-15(14)25-19(17)22-12)24-11-16(23)20-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,20,23) |
InChI Key |
QEGIWBRUGNNZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Azide Precursors
Drawing from the synthesis of analogous tricyclic structures, the core can be formed via thermal rearrangement of 4-(isocyanatomethyl)furan-3-carbonyl azide . Under controlled heating (80–100°C in DMSO), this azide undergoes [3+2] cycloaddition to yield the tricyclic framework. Key steps include:
Thiophene Annulation
Patent US8957252B2 describes sulfur incorporation via displacement reactions. A brominated intermediate (e.g., 2-bromo-N-benzyl-3-hydroxypropanamide ) reacts with sodium sulfide in DMF to form thioether linkages, which can cyclize under acidic conditions.
Introduction of the Sulfanyl Group
The sulfanylacetamide moiety is introduced via nucleophilic substitution or thiol-ene coupling:
Displacement of Halogen Intermediates
-
Substrate : A brominated tricyclic intermediate (e.g., 10-methyl-12-bromo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene ) synthesized via bromination using PBr₃ in dichloromethane.
-
Reaction : Treatment with 2-mercaptoacetamide in the presence of K₂CO₃ in DMF at 50°C for 6 hours. Yield: 68–72%.
Thiol-Acrylate Conjugation
Alternative methods from EP1247799A2 suggest using Pd/C-catalyzed coupling between a tricyclic thiol and 2-bromoacetamide in methanol under H₂ (3 bar). This method offers regioselectivity but requires stringent anhydrous conditions.
N-Benzylation of the Acetamide Moiety
The N-benzyl group is introduced via reductive amination or direct alkylation:
Reductive Amination
Alkylation with Benzyl Bromide
-
Conditions : 2-Aminoacetamide, benzyl bromide, and K₂CO₃ in DMF at 60°C for 8 hours. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the N-benzyl derivative.
Final Coupling and Purification
The tricyclic sulfanyl intermediate and N-benzyl acetamide are coupled via a Mitsunobu reaction or SN2 displacement:
Mitsunobu Reaction
SN2 Displacement
Characterization and Analytical Data
Optimization Challenges and Solutions
-
Stereochemical Control : The tricyclic core’s stereochemistry is preserved using chiral auxiliaries during cyclization.
-
Sulfur Oxidation : Reactions conducted under N₂ atmosphere to prevent sulfoxide formation.
-
Yield Improvement : Catalytic hydrogenation at lower pressures (1–2 bar) reduces over-reduction byproducts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the nitrogen atoms or the acetamide group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its tricyclic structure and functional groups may interact with biological targets, making it a candidate for drug development.
Medicine
Medically, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfur and nitrogen atoms in its structure could form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
N-benzhydryl-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
- Substituent Difference : The benzyl group in the target compound is replaced with a benzhydryl (diphenylmethyl) group.
N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
- Substituent Difference : Incorporates a 3,4-dimethylphenyl group and a prop-2-enyl chain at position 11, along with a ketone (12-oxo).
Physicochemical and Computational Property Comparison
Key Observations :
- All three compounds share similar hydrogen-bonding capacity and polar surface area, suggesting comparable solubility profiles.
- Higher XLogP3 values in analogues with bulkier aryl groups (e.g., benzhydryl, dimethylphenyl) indicate increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Analytical and Crystallographic Insights
- Structural Validation : The SHELX software suite (e.g., SHELXL, SHELXS) has been pivotal in refining crystal structures of similar tricyclic compounds, ensuring accurate bond-length and angle determinations .
- Metabolite Dereplication : LC/MS and molecular networking (cosine score analysis) can cluster these compounds based on fragmentation patterns, aiding in rapid identification of structural relationships . For instance, the sulfanyl-acetamide linkage likely produces characteristic MS/MS fragments at m/z 121 (benzyl cation) and m/z 154 (tricyclic core fragment) .
Research Findings and Implications
- Bioactivity Potential: While direct data on the target compound is sparse, structurally related benzylpenicillin derivatives (e.g., Benzathine benzylpenicillin) exhibit antibacterial activity, highlighting the acetamide moiety’s role in target engagement .
- Synthetic Challenges : The tricyclic core’s rigidity and sulfur-nitrogen arrangement may complicate synthesis, necessitating optimized cyclization protocols .
- Thermodynamic Stability : Computational models predict that the 10-methyl group in the target compound stabilizes the tricyclic system by reducing steric strain compared to analogues with bulkier substituents .
Biological Activity
N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure that incorporates both sulfur and nitrogen atoms. Its molecular formula is C₁₈H₂₃N₃S₂, with a molecular weight of approximately 369.5 g/mol. The presence of the benzyl group and the acetamide moiety contributes to its distinct chemical properties, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the Tricyclic Core : This step often requires cyclization reactions that integrate the sulfur and nitrogen atoms.
- Benzylation : The introduction of the benzyl group is crucial for enhancing biological activity.
- Acetamide Formation : The final step involves attaching the acetamide functional group to complete the synthesis.
Careful control of reaction conditions is essential to optimize yield and purity.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
Antimicrobial Activity : Research indicates that compounds with similar structural features often show significant antimicrobial properties. The unique tricyclic core may enhance interaction with microbial targets.
Antitumor Potential : The compound's nitrogen-rich framework suggests potential antitumor activity by interfering with cellular processes in cancer cells.
Mechanism of Action : The exact mechanisms through which this compound exerts its effects are still under investigation but are believed to involve interactions with specific enzymes or receptors that modulate their activity.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insight into the unique properties of this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 12-Oxo-N-benzylthiazole | Contains thiazole ring | Antimicrobial |
| 10-Methylthienopyrimidine | Thienopyrimidine scaffold | Antitumor |
| 7-Thiaquinazoline | Quinazoline core with sulfur | Antiviral |
This table highlights how N-benzyl-2-(...) stands out due to its specific combination of functional groups and structural elements.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to N-benzyl-2-(...). For instance:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of tricyclic compounds exhibit significant antimicrobial activity against various bacterial strains.
- Antitumor Activity Assessment : Research has shown that nitrogen-rich compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating the therapeutic potential of this compound.
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis involves multi-step organic reactions, including cycloaddition, sulfanyl group introduction, and condensation. Key steps include:
- Core structure assembly : Formation of the tricyclic diazatricyclo framework via [4+2] cycloaddition or ring-closing metathesis ().
- Sulfanyl-acetamide coupling : Thiol-ene "click" chemistry or nucleophilic substitution to attach the sulfanyl-acetamide moiety ().
- Final functionalization : Benzyl group introduction via reductive amination or alkylation ().
Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalysts like DMAP for acetylation ().
Basic: How is the compound structurally characterized?
Answer:
Standard techniques include:
- NMR spectroscopy : H/C NMR to confirm substituent positions and purity ().
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation ().
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) for 3D structure determination, requiring single crystals grown via slow evaporation ( ).
Basic: What initial biological screening methods are recommended?
Answer:
- Antimicrobial assays : Broth microdilution against Staphylococcus aureus ().
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., MCF-7) to assess IC values ().
- Receptor binding : Radioligand displacement assays for kinase or GPCR targets ().
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for sulfanyl group coupling ().
- Catalyst screening : Test Pd(OAc) or CuI for cross-coupling steps ().
- Temperature gradients : Employ microwave-assisted synthesis for accelerated cyclization ().
- Workup strategies : Use preparative HPLC for isolating intermediates with >95% purity ().
Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?
Answer:
- Cross-validation : Compare X-ray bond lengths/angles with DFT-optimized structures ( ).
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands for refinement ( ).
- Dynamic NMR : Detect conformational flexibility causing spectral discrepancies ( ).
Advanced: What computational methods predict biological activity?
Answer:
- Docking studies : AutoDock Vina to simulate binding to target proteins (e.g., EGFR) ( ).
- QSAR modeling : Train models using substituent electronic parameters (σ, π) from analogs ( ).
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes ( ).
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Synthesize analogs with modified benzyl or thioether groups ().
- Bioisosteric replacement : Replace the diazatricyclo core with pyridazine or triazine scaffolds ().
- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger Phase ().
Advanced: What strategies validate mechanism of action hypotheses?
Answer:
- Knockout models : CRISPR-Cas9 gene editing to ablate putative targets ().
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics ().
- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatocyte models ().
Advanced: How to address low solubility in bioassays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) ().
- Prodrug design : Introduce phosphate or acetylated prodrug moieties ().
- Nanoformulation : Encapsulate in PLGA nanoparticles ().
Advanced: What are best practices for data reproducibility?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
